Rhodium(II) acetate dimer

Description

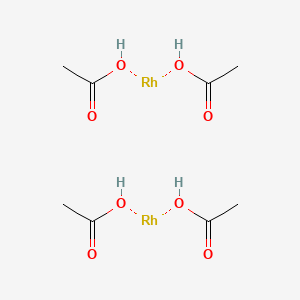

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C8H16O8Rh2 |

|---|---|

Poids moléculaire |

446.02 g/mol |

Nom IUPAC |

acetic acid;rhodium |

InChI |

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);; |

Clé InChI |

DRGVLUZIGUIMLB-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh] |

Description physique |

Green powder; Insoluble in water; [Alfa Aesar MSDS] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Rhodium(II) Acetate Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(II) acetate (B1210297) dimer, with the chemical formula Rh₂(O₂CCH₃)₄, is a cornerstone of inorganic and organometallic chemistry. Its unique paddlewheel structure, featuring a rhodium-rhodium single bond, is central to its remarkable catalytic activity and has garnered significant interest in various scientific fields, including drug development. This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of this pivotal molecule, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Introduction

Rhodium(II) acetate dimer is an emerald-green, air-stable powder that serves as a versatile catalyst and a precursor for the synthesis of other rhodium(II) carboxylate complexes.[1][2][3] Its defining feature is a dimeric structure where two rhodium atoms are bridged by four acetate ligands in a "paddlewheel" arrangement.[4] This arrangement enforces a short metal-metal distance, giving rise to a rhodium-rhodium single bond. The axial positions of the dimer are typically occupied by weakly coordinated solvent molecules, which can be readily substituted by other Lewis bases, a key aspect of its catalytic utility.[3]

Synthesis and Purification

The most common synthesis of this compound involves the reaction of hydrated rhodium(III) chloride with acetic acid.[3][5] The process involves the reduction of Rh(III) to Rh(II) and the formation of the dimer.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is as follows:

-

A suspension of hydrated rhodium(III) chloride (RhCl₃·xH₂O) is prepared in a mixture of glacial acetic acid and methanol (B129727).[3][6]

-

The mixture is refluxed for several hours, during which the color of the solution changes to a deep emerald-green, indicating the formation of the this compound.[7]

-

The solvent is then removed by evaporation, often on a steam bath.[7]

-

The resulting solid is the methanol adduct, which can be converted to the anhydrous form by heating in a vacuum.[7]

Experimental Protocol: Purification

Purification of the crude product is typically achieved by recrystallization.[2][7]

-

The crude this compound is dissolved in boiling methanol.[7]

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then concentrated and cooled to induce crystallization of the methanol adduct.[7]

-

The crystals are collected by filtration, washed with cold methanol, and dried.[7]

-

To obtain the anhydrous dimer, the methanol adduct is heated under vacuum to remove the coordinated methanol molecules.[7]

Molecular Structure and Geometry

The molecular structure of this compound has been extensively studied by single-crystal X-ray diffraction. The key structural features are the Rh-Rh bond and the coordination environment of the rhodium atoms.

The Paddlewheel Structure

The dimer adopts a paddlewheel structure where the two rhodium atoms are held in close proximity by four bridging acetate ligands.[1] Each rhodium atom is octahedrally coordinated, with the four oxygen atoms from the acetate ligands forming the equatorial plane, one rhodium atom in one axial position, and a labile ligand (often a solvent molecule like water or methanol) in the other axial position.[3]

Quantitative Structural Data

The precise bond lengths and angles of this compound can vary slightly depending on the nature of the axial ligands. Below are tables summarizing key structural parameters.

Table 1: Bond Lengths in this compound and its Adducts

| Bond | Rh₂(OAc)₄ | Rh₂(OAc)₄(H₂O)₂ | Rh₂(OAc)₄(py)₂ | Rh₂(OAc)₄(DMSO)₂ |

| Rh-Rh (Å) | ~2.39[3] | 2.3855(5) | 2.3963(2) | 2.4288(10) |

| Rh-O (equatorial, Å) | - | ~2.03-2.05 | ~2.03-2.05 | ~2.03-2.05 |

| Rh-L (axial, Å) | - | 2.310(3) (Rh-OH₂) | 2.227(2) (Rh-N) | 2.7258(10) (Rh-S) |

Table 2: Bond Angles in this compound and its Adducts

| Angle | Rh₂(OAc)₄(H₂O)₂ | Rh₂(OAc)₄(py)₂ |

| O-Rh-O (equatorial, °) | ~88-92 | ~88-92 |

| Rh-Rh-O (equatorial, °) | ~88-90 | ~88-90 |

| Rh-Rh-L (axial, °) | ~180 | ~176 |

Bonding in this compound

The bonding in this compound is characterized by a significant metal-metal interaction. Each Rh(II) center has a d⁷ electron configuration. The formation of the dimer and the Rh-Rh bond can be understood through molecular orbital (MO) theory.

The Rhodium-Rhodium Single Bond

The interaction between the d-orbitals of the two rhodium atoms leads to the formation of σ, π, and δ bonding and antibonding molecular orbitals. The 14 valence d-electrons fill these orbitals, resulting in a net bond order of one, which corresponds to a single bond.[6] The electron configuration is σ²π⁴δ²δ²π⁴.[6] The highest occupied molecular orbital (HOMO) is the π* orbital, and the lowest unoccupied molecular orbital (LUMO) is the σ* orbital.[6]

Molecular Orbital Diagram

The following diagram illustrates the molecular orbital energy levels for the Rh-Rh bond in this compound.

Spectroscopic Characterization

A variety of spectroscopic techniques are used to characterize the structure and bonding of this compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrations of the molecule, including the Rh-O and Rh-Rh bonds. The acetate ligands exhibit characteristic symmetric and asymmetric COO stretching frequencies. The Rh-Rh stretching vibration is typically observed in the low-frequency region of the Raman spectrum and is a direct probe of the metal-metal bond strength.

Table 3: Key Vibrational Frequencies for this compound

| Vibration | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| νₐ(COO) | ~1580 | - |

| νₛ(COO) | ~1420 | ~1420 |

| ν(Rh-O) | ~350-400 | ~350-400 |

| ν(Rh-Rh) | - | ~300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the presence and environment of the acetate ligands. Due to the diamagnetic nature of the Rh(II) dimer, sharp NMR signals are typically observed. The chemical shifts of the acetate protons and carbons are sensitive to the coordination environment.

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H (CH₃) | CDCl₃ | ~1.83[8] |

| ¹³C (CH₃) | CDCl₃ | ~22 |

| ¹³C (COO) | CDCl₃ | ~191 |

UV-Visible Spectroscopy

The electronic spectrum of this compound is characterized by two main absorption bands in the visible region.[6] The lower energy band (Band I) is assigned to the π* → σ* transition and is sensitive to the nature of the axial ligands. The higher energy band (Band II) is attributed to transitions involving the Rh-O bonds.[6]

Table 5: Electronic Transitions in this compound

| Band | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Assignment |

| I | ~550-600 | ~200-300 | π(Rh-Rh) → σ(Rh-Rh)[5][6] |

| II | ~450 | ~100-200 | Rh-O related transitions[6] |

Logical Workflow for Characterization

The characterization of a newly synthesized batch of this compound typically follows a logical workflow to confirm its identity, purity, and structural integrity.

Conclusion

This compound possesses a fascinating and highly symmetric paddlewheel structure, stabilized by a rhodium-rhodium single bond. This detailed technical guide has provided a comprehensive examination of its synthesis, structural parameters, and the nature of its chemical bonding, supported by a wealth of spectroscopic and crystallographic data. A thorough understanding of these fundamental properties is crucial for researchers and scientists aiming to harness the full potential of this remarkable molecule in catalysis and drug development. The interplay between the electronic structure of the dirhodium core and the nature of the axial ligands continues to be an active area of research, promising new discoveries and applications for this versatile complex.

References

- 1. 酢酸ロジウム(II)ダイマー 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Properties of Rhodium(II) Acetate Dimer

Introduction

Rhodium(II) acetate (B1210297) dimer, with the chemical formula Rh₂(OOCCH₃)₄, is a well-defined, air-stable organometallic complex renowned for its distinctive "paddlewheel" structure and exceptional catalytic properties.[1] This emerald green powder is a cornerstone of modern synthetic chemistry, serving as a versatile homogeneous catalyst for a wide array of organic transformations.[1][2][3] Its utility is particularly pronounced in the pharmaceutical industry, where it facilitates the construction of intricate molecular architectures required for active pharmaceutical ingredients (APIs), including anticancer and cardiovascular drugs.[2][4][5] This guide provides an in-depth overview of the physical and chemical properties of rhodium(II) acetate dimer, its catalytic applications, and key experimental protocols for its synthesis and use, tailored for researchers, scientists, and professionals in drug development.

Physical and Structural Properties

This compound is a green to dark green crystalline powder.[6][7] It is recognized for being stable in air and under normal conditions, though it can be hygroscopic.[3][6][7][8] The compound is stable at temperatures below 240 °C but will decompose at higher temperatures.[6][9][10]

The defining feature of this compound is its dimeric paddlewheel structure.[1] This structure consists of a pair of rhodium atoms held in close proximity by a Rh-Rh bond, with a bond length of approximately 2.39 Å.[9][10][11] The two metal centers are bridged by four bidentate acetate ligands. Each rhodium atom adopts an octahedral coordination geometry, defined by bonds to four acetate oxygen atoms, the opposing rhodium atom, and a labile axial ligand, which is typically a solvent molecule such as water.[9][10][11] This axial position is key to its catalytic activity, as it can be occupied by substrates or other Lewis bases.[10][12]

Figure 1: Schematic of the Rh₂(OAc)₄ paddlewheel structure with axial ligands (L).

Table 1: Physical and Structural Properties of this compound

| Property | Value | Citations |

|---|---|---|

| IUPAC Name | tetrakis(μ-acetato-O,O')dirhodium(II) | [9][10][13][14] |

| CAS Number | 15956-28-2 | [2][9][10] |

| Molecular Formula | C₈H₁₂O₈Rh₂ (anhydrous) | [3][10][14][15] |

| C₈H₁₆O₁₀Rh₂ (dihydrate) | [9] | |

| Molar Mass | 441.99 g/mol | [3][9][10][14][16] |

| Appearance | Emerald green to dark green powder/crystals | [6][7][9][10][17] |

| Melting Point | Decomposes >205 °C | [18][19][20] |

| Density | 1.126 g/cm³ | [9][10] |

| Structure | Dimeric, Paddlewheel | [1] |

| Coordination Geometry | Octahedral | [9][10][11] |

| Rh-Rh Bond Length | ~2.39 Å |[9][10][11] |

Table 2: Solubility of this compound

| Solvent | Solubility | Citations |

|---|---|---|

| Water | Soluble | [3][9][10][17][18][20] |

| Methanol | Soluble | [17][18] |

| Polar Organic Solvents | Soluble | [9][10] |

| Dichloromethane | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Non-polar Organic Solvents | Limited solubility |[3] |

Note: Solubility can be influenced by the formation of solvent adducts at the axial positions.[18]

Chemical Properties and Catalytic Reactivity

The primary application of this compound is in homogeneous catalysis.[3] It is particularly effective in mediating reactions involving diazo compounds, through which it facilitates a range of carbene and nitrene transfer reactions.[1][2] These transformations are fundamental to modern organic synthesis, enabling the efficient construction of complex molecules.[4]

Key Catalytic Reactions:

-

Cyclopropanation: It is a highly effective catalyst for the reaction of diazo compounds with alkenes to form cyclopropanes, a common structural motif in natural products and pharmaceuticals.[3][4][6][9][10][17]

-

C-H Insertion/Activation: The catalyst enables the insertion of a rhodium-carbene into unactivated C-H bonds, providing a powerful method for direct C-H functionalization.[2][3][4][9][17] This strategy is invaluable for late-stage modification of complex molecules in drug discovery.

-

X-H Insertion (X = N, S, O): Rhodium carbenoids readily react with amines, alcohols, and thiols, leading to the formation of new C-N, C-O, and C-S bonds via insertion into the heteroatom-hydrogen bond.[3][9][11][17]

-

Ylide Formation: The reaction of the catalyst with diazo compounds in the presence of heteroatoms can generate ylides, which can then undergo subsequent rearrangements or reactions, providing access to diverse heterocyclic systems.[2][9][14][17][18]

-

Other Reactions: It also catalyzes aromatic cycloadditions and the oxidation of alcohols.[3][9][11]

Figure 2: Generalized catalytic cycle for Rh(II)-mediated carbene transfer reactions.

Experimental Protocols

Protocol 3.1: Synthesis and Purification of this compound

This protocol is a representative synthesis adapted from procedures involving the reflux of a rhodium precursor in acetic acid.[9][17]

-

Materials: Hydrated rhodium(III) chloride (RhCl₃·xH₂O) or Rhodium(III) hydroxide (B78521) (Rh(OH)₃·H₂O), glacial acetic acid, acetone (B3395972), methanol.

-

Procedure:

-

A suspension of the rhodium precursor (e.g., 10.0 g of Rh(OH)₃·H₂O) is prepared in glacial acetic acid (400 mL).[17]

-

The mixture is refluxed for several hours (e.g., 18 hours) until a deep emerald-green solution is formed.[17]

-

The bulk of the acetic acid is removed by evaporation on a steam bath. Remaining traces of acid are removed by heating the residue at 120 °C for 1 hour.[17]

-

The solid residue is extracted with boiling acetone until the extract is no longer colored. The combined extracts are filtered while hot.[17]

-

The filtrate is concentrated to approximately one-third of its original volume and cooled (e.g., in a refrigerator) for 18 hours to induce crystallization.[17]

-

The resulting emerald-green crystals are collected by filtration, washed with ice-cold acetone, and dried at 110 °C.[17]

-

Figure 3: Workflow for the synthesis and purification of this compound.

Protocol 3.2: Representative Catalytic Reaction - One-pot Synthesis of Pyrroles

This protocol demonstrates the use of Rh₂(OAc)₄ in a multi-component reaction to form substituted pyrroles, as reported by Lee and coworkers.[13]

-

Materials: Terminal alkyne, N-sulfonyl azide (B81097) (e.g., TsN₃), alkenyl alkyl ether, Rh₂(OAc)₄, copper(I) thiophene-2-carboxylate (B1233283) (CuTC), 1,2-dichloroethane (B1671644) (DCE), celite, silica (B1680970) gel.

-

Procedure:

-

To an oven-dried test tube under a nitrogen atmosphere, add the alkyne (0.2 mmol, 1.0 eq.), TsN₃ (1.0 eq.), alkenyl alkyl ether (3.0 eq.), CuTC (10.0 mol%), Rh₂(OAc)₄ (1.0 mol%), and DCE (to 0.2 M concentration).[13]

-

Stir the reaction mixture at ambient temperature for 3 hours.[13]

-

Heat the mixture to 80 °C and continue stirring for 4–13 hours.[13]

-

Upon completion, filter the reaction mixture through a short path of celite with CH₂Cl₂.[13]

-

Concentrate the filtrate under reduced pressure.[13]

-

Purify the residue by silica gel column chromatography (ethyl acetate–hexane) to yield the desired pyrrole (B145914) derivative.[13]

-

Applications in Research and Drug Development

The catalytic prowess of this compound makes it an indispensable tool in the synthesis of high-value molecules.

-

Pharmaceutical Synthesis: Its ability to facilitate key bond-forming reactions—such as C-C, C-N, and C-O bond formation—with high efficiency and stereoselectivity is critical for constructing the complex scaffolds of modern pharmaceuticals.[2][5] It is frequently employed in the synthesis of intermediates for anticancer agents, cardiovascular drugs, and other therapeutic agents.[2]

-

Natural Product Synthesis: Many natural products with potent biological activity contain structural motifs like cyclopropanes or complex heterocyclic systems. Rh₂(OAc)₄ provides a direct and reliable method for synthesizing these features.[2]

-

Materials Science: The complex serves as a precursor for the solution-based synthesis of rhodium-containing nanomaterials and thin films, which have potential applications in electronics and advanced catalysis.

-

Biochemical Analysis: It has been used to differentiate between ribonucleosides and deoxynucleosides, as it can selectively bind to the 2' and 3' OH groups of ribonucleosides.[9][11][17]

This compound is a uniquely structured and highly versatile catalyst. Its robust stability, well-defined reactivity, and ability to promote a wide range of important chemical transformations have established it as a vital reagent in academic and industrial laboratories. For researchers and professionals in drug development, a thorough understanding of its properties and catalytic potential is essential for leveraging its power to create novel molecular entities and streamline the synthesis of complex pharmaceutical targets.

References

- 1. 酢酸ロジウム(II)ダイマー 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Rh 110: Rhodium (II) acetate | CAS 15956 28 2 | Johnson Matthey [matthey.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. Rhodium(II)_acetate [chemeurope.com]

- 10. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 11. Page loading... [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound | 15956-28-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 14. scbt.com [scbt.com]

- 15. strem.com [strem.com]

- 16. This compound | C8H12O8Rh2 | CID 122130469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | 15956-28-2 [chemicalbook.com]

- 18. This compound CAS#: 15956-28-2 [m.chemicalbook.com]

- 19. Rhodium (II) Acetate, dimer, Rh 46.6% | CAS 15956-28-2 — Ereztech [ereztech.com]

- 20. 15956-28-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Synthesis and Purification of Rhodium(II) Acetate Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a key organometallic complex and a versatile catalyst in synthetic chemistry.[1] Its applications are prominent in C-H activation, carbene transfer, and cyclopropanation reactions, making it a valuable asset in the synthesis of fine chemicals and pharmaceuticals.[1] This guide provides an in-depth overview of the synthesis and purification of rhodium(II) acetate dimer, presenting detailed experimental protocols and quantitative data for reproducibility.

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of a rhodium(III) precursor with acetic acid. The following sections detail the experimental procedures and associated data.

Experimental Protocol: From Rhodium(III) Hydroxide (B78521) Hydrate (B1144303)

A widely utilized method for the synthesis of this compound employs rhodium(III) hydroxide hydrate as the starting material.[2][3]

Procedure:

-

A suspension of 10.0 g of Rh(OH)₃·H₂O in 400 mL of glacial acetic acid is prepared in a suitable reaction vessel.[2][3]

-

The mixture is refluxed for 18 hours, during which the solid dissolves to form a deep emerald-green solution.[2][3]

-

Following the reflux period, the bulk of the acetic acid is removed by evaporation on a steam bath.[2][3]

-

To remove any residual traces of acetic acid, the resulting residue is heated at 120°C for 1 hour.[2][3]

-

The solid residue is then subjected to purification.

Experimental Protocol: From Rhodium(III) Chloride

An alternative synthetic route utilizes hydrated rhodium(III) chloride as the starting material.[4][5]

Procedure:

-

Hydrated rhodium(III) chloride is heated in a mixture of methanol (B129727) and acetic acid.[5]

-

The reaction progress is monitored until the formation of the characteristic emerald green solution.

-

The crude product obtained is typically the bis(methanol) complex, which can be easily desolvated in subsequent steps.[5]

Synthesis Workflow

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. The primary methods involve solvent extraction and recrystallization.

Experimental Protocol: Acetone (B3395972) Extraction and Crystallization

This method is commonly employed following the synthesis from rhodium(III) hydroxide.[2][3]

Procedure:

-

The crude residue is extracted with boiling acetone until the extract is colorless.[2][3]

-

The hot acetone extract is quickly passed through a fritted glass filter.[2][3]

-

The filtrate is then concentrated to approximately one-third of its original volume on a steam bath.[2][3]

-

The concentrated solution is placed in a refrigerator to induce crystallization, typically for 18 hours.[2][3]

-

The resulting dark green crystals are collected by filtration.[3]

-

The crystals are washed with small portions of ice-cold acetone.[3]

-

Finally, the purified crystals are dried at 110°C to remove any coordinated acetone, yielding the anhydrous this compound.[3] The initial product is a weak adduct, [Rh(OOCCH₃)₂(CH₃)₂CO]₂, which readily loses acetone.[2][3]

Experimental Protocol: Recrystallization from Methanol

An alternative purification technique involves recrystallization from methanol.[2][6]

Procedure:

-

Dissolve 5 g of the crude this compound in approximately 600 mL of boiling methanol and filter the solution.[6]

-

Concentrate the filtrate to about 400 mL.[6]

-

Chill the solution overnight at approximately 0°C to yield dark green crystals of the methanol adduct, [Rh(OAc)₂]₂·2MeOH.[6]

-

A further crop of crystals can be obtained by concentrating the mother liquor.[6]

-

The methanol adduct is then heated at 45°C in a vacuum for 2 hours to remove the methanol, leaving the emerald green crystals of the acetate.[6]

Purification Workflow

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material (Rh(OH)₃·H₂O) | 10.0 g | [2][3] |

| Glacial Acetic Acid | 400 mL | [2][3] |

| Reflux Time | 18 hours | [2][3] |

| Heating Temperature (Post-Evaporation) | 120°C | [2][3] |

| Heating Time (Post-Evaporation) | 1 hour | [2][3] |

| Yield | 6.2 g (48%) | [2][3] |

| Purification (Methanol Recrystallization) | ||

| Crude Product | 5 g | [6] |

| Boiling Methanol | ~600 mL | [6] |

| Concentrated Methanol Volume | 400 mL | [6] |

| Drying Temperature (Vacuum) | 45°C | [6] |

| Drying Time (Vacuum) | 2 hours | [6] |

Physical and Chemical Properties

| Property | Description | Reference |

| Appearance | Emerald green powder/crystals | [2][4][6] |

| Molecular Formula | C₈H₁₂O₈Rh₂ | [4][7] |

| Molar Mass | 441.99 g/mol | [4] |

| Solubility | Soluble in methanol and water.[2][6] Slightly soluble in polar organic solvents.[5] Insoluble in ether, benzene, and carbon tetrachloride.[3] | |

| Stability | Stable in air but hygroscopic. Decomposes at temperatures above 240°C.[8] | |

| Structure | Dimeric structure with a Rh-Rh bond.[8] |

Catalytic Applications

This compound is a highly effective catalyst for a variety of organic transformations, including:

-

Cyclopropanation of alkenes: It is a widely used catalyst for the reaction of diazo compounds with alkenes to form cyclopropanes.[4][8]

-

C-H and X-H Insertion Reactions: It catalyzes the insertion of carbenes into C-H and X-H (where X is N, S, or O) bonds.[2][4]

-

Ylide Formation: It is an effective catalyst for the generation of ylides.[2][6]

-

Oxidation of Alcohols: It can be used as a catalyst for the oxidation of allylic and benzylic alcohols.[4]

References

- 1. 酢酸ロジウム(II)ダイマー 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 15956-28-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rhodium(II)_acetate [chemeurope.com]

- 5. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 15956-28-2 [m.chemicalbook.com]

- 7. strem.com [strem.com]

- 8. Page loading... [guidechem.com]

A Technical Guide to the Solubility of Rhodium(II) Acetate Dimer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297) dimer, with the chemical formula Rh₂(OAc)₄, is a highly versatile catalyst pivotal in a myriad of organic transformations, including cyclopropanation, C-H functionalization, and ylide formation. Its efficacy in these reactions is intrinsically linked to its solubility in the organic solvents used as reaction media. This technical guide provides an in-depth overview of the solubility characteristics of rhodium(II) acetate dimer, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow to aid researchers in generating precise and reproducible solubility data.

Understanding the Solubility Profile of this compound

This compound is generally characterized as a green to dark green powder that is soluble in many common organic solvents.[1][2] Its unique paddlewheel structure allows for axial coordination with Lewis bases, which can influence its solubility. While widely used, specific quantitative solubility data (e.g., g/100 mL or mol/L) is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility in a range of polar and non-polar organic solvents.

Qualitative solubility information from various sources indicates that this compound is soluble in:

-

Ethers: Tetrahydrofuran (THF) and diethyl ether.[3]

-

Esters: Ethyl acetate.[1]

-

Ketones: Acetone.

-

Alcohols: Methanol.[4]

-

Nitriles: Acetonitrile.

It is noteworthy that some sources describe it as slightly soluble or soluble in water and other polar solvents, while others state it is insoluble in water.[1][5][6][7][8] This discrepancy may be attributable to the formation of hydrates or adducts. The color of the resulting solution can also vary from green to orange and red, depending on the formation of adducts with the solvent or other Lewis bases present.[4] Given the lack of specific quantitative data, experimental determination of solubility in the solvent of interest is crucial for process development and optimization.

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. The following table is provided as a template for researchers to populate with their own experimentally determined data, following the protocol outlined in the subsequent section.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol/kg solvent) |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the accurate determination of the solubility of this compound in an organic solvent of choice. This protocol is based on the principle of preparing a saturated solution and quantifying the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes with caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight caps

-

Pipettes (Class A)

-

Oven for drying glassware

Methodology:

1. Preparation of the Saturated Solution:

a. Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is essential to ensure saturation. b. Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the dissolved solid is no longer changing.

2. Separation of the Saturated Solution from Undissolved Solid:

a. After the equilibration period, allow the container to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. To completely separate the saturated solution from any suspended solid particles, centrifugation is recommended. Transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at a moderate speed (e.g., 3000 rpm) for 15-20 minutes. c. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To further ensure no solid particles are transferred, the supernatant can be passed through a syringe filter.

3. Quantification of the Dissolved Solute:

Two common methods for quantifying the concentration of the dissolved this compound are the gravimetric method and UV-Vis spectroscopy.

a. Gravimetric Method:

i. Accurately weigh a clean, dry evaporating dish on an analytical balance. ii. Transfer a precise volume of the clear, saturated solution into the pre-weighed evaporating dish. iii. Gently evaporate the solvent under a stream of nitrogen or in a fume hood at a temperature that will not cause decomposition of the rhodium complex. iv. Once the solvent has evaporated, place the evaporating dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. v. The final weight of the dish minus the initial weight gives the mass of the dissolved this compound. vi. Calculate the solubility in the desired units (e.g., g/100 mL).

b. UV-Vis Spectrophotometry Method:

i. Preparation of a Calibration Curve:

- Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

- Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

ii. Analysis of the Saturated Solution:

- Take a precise aliquot of the clear, saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

- Measure the absorbance of the diluted solution at λmax.

- Use the calibration curve to determine the concentration of the diluted solution.

- Calculate the concentration of the original saturated solution, accounting for the dilution factor.

4. Data Reporting:

Report the solubility as an average of at least three independent measurements, along with the standard deviation. Clearly state the solvent, temperature, and analytical method used.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While this compound is a cornerstone catalyst in modern organic synthesis, readily available quantitative data on its solubility in common organic solvents is sparse. This guide provides a comprehensive overview of its known qualitative solubility characteristics and, more importantly, equips researchers with a detailed experimental protocol to generate this critical data in their own laboratories. The provided workflow and data table template are intended to facilitate the systematic study and reporting of the solubility of this important catalyst, thereby aiding in the optimization of synthetic methodologies and the development of robust chemical processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 二聚醋酸铑 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 6. Dirhodium tetraacetate | C8H12O8Rh2 | CID 152122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Grchel_návody_ENG [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Stability and Decomposition of Rhodium(II) Acetate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of rhodium(II) acetate (B1210297) dimer, a versatile catalyst with significant applications in organic synthesis and pharmaceutical development. Understanding its thermal behavior is critical for its effective use in high-temperature reactions, for the synthesis of rhodium-based nanomaterials, and for ensuring stability during storage and handling.

Thermal Stability Profile

Rhodium(II) acetate dimer, with the chemical formula Rh₂(OOCCH₃)₄, is a green, air-stable solid at room temperature. However, it is known to be hygroscopic. The molecule possesses a characteristic paddlewheel structure with a Rh-Rh single bond. Its thermal stability is a key parameter for its application in various chemical processes.

General consensus from multiple studies indicates that this compound is thermally stable up to approximately 240 °C. Beyond this temperature, it undergoes decomposition. The decomposition profile is significantly influenced by the surrounding atmosphere.

Quantitative Thermal Analysis Data

The thermal decomposition of rhodium(II) acetate has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. The following table summarizes the key findings from studies on the thermal decomposition of rhodium acetate in an inert (nitrogen) atmosphere.

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Final Product |

| 300 - 400 | ~50% | Decomposition of the organic framework | Metallic Rhodium (Rh°) |

Note: The theoretical mass percentage of the four acetate groups in this compound is approximately 53.4%. The observed mass loss is consistent with the removal of the organic ligands to yield metallic rhodium.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For rhodium(II) acetate, DSC studies in a nitrogen atmosphere reveal the endothermic and exothermic events during its decomposition.

| Atmosphere | Temperature Range (°C) | Observation |

| Nitrogen (N₂) | 300 - 400 | Reductive decomposition to metallic rhodium. |

| Hydrogen (H₂) | ~120 | Reduction to metallic rhodium. |

The decomposition in a hydrogen atmosphere occurs at a significantly lower temperature due to the reductive nature of the environment.

Decomposition Pathway and Products

The thermal decomposition of this compound in an inert atmosphere is a reductive process that leads to the formation of metallic rhodium. The overall reaction can be summarized as follows:

Rh₂(OOCCH₃)₄(s) → 2 Rh(s) + Gaseous Products

The gaseous byproducts of this decomposition are primarily derived from the acetate ligands. While detailed mass spectrometric analysis of the evolved gases is not extensively reported in the literature, the decomposition of metal acetates typically yields a mixture of carbon dioxide (CO₂), carbon monoxide (CO), acetone (B3395972) ((CH₃)₂CO), and acetic acid (CH₃COOH). The in-situ formation of CO, a reducing agent, is believed to facilitate the reduction of Rh(II) to metallic rhodium.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of thermal analysis results. Below are generalized protocols based on typical procedures for the thermal analysis of metal complexes.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Netzsch STA 409).

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon is purged through the furnace at a constant flow rate (e.g., 50-100 mL/min) to maintain an inert environment.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset and peak decomposition temperatures are determined from the TGA and its first derivative (DTG) curves, respectively.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A constant flow of high-purity nitrogen or argon is maintained over the sample and reference pans.

-

Heating Program: The sample and reference are heated from ambient temperature through the decomposition range at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: The differential heat flow between the sample and reference is measured as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpy changes.

Visualizations

Decomposition Pathway

The following diagram illustrates the general thermal decomposition pathway of this compound in an inert atmosphere.

References

An In-depth Technical Guide to the Catalytic Mechanism of Rhodium(II) Acetate Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a highly versatile and efficient homogeneous catalyst with a characteristic paddlewheel structure.[1] This coordination complex is widely employed in organic synthesis, particularly for reactions involving the transfer of carbene and nitrene species.[1] Its applications are extensive, ranging from the formation of cyclopropanes and C-H bond functionalization to ylide formation, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3] This guide provides a detailed exploration of the catalytic mechanism of rhodium(II) acetate dimer, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core principles of its reactivity.

Core Catalytic Mechanism: The Rhodium Carbene Intermediate

The catalytic activity of this compound in many of its hallmark reactions hinges on the in situ generation of a rhodium-carbene intermediate.[4] The general catalytic cycle is initiated by the reaction of the rhodium(II) dimer with a diazo compound.[5] The diazo compound acts as a nucleophile, attacking one of the electrophilic rhodium centers. This is followed by the extrusion of dinitrogen (N₂), a thermodynamically favorable process, to form a transient, electrophilic rhodium-carbene species.[1][4] This highly reactive intermediate is then transferred to a suitable substrate, regenerating the this compound catalyst for the next turnover.[6]

The nature of the substituents on the diazo compound, particularly the presence of donor and/or acceptor groups, significantly influences the stability and reactivity of the rhodium-carbene intermediate and, consequently, the efficiency and selectivity of the overall reaction.[2][7]

Key Catalytic Cycles

1. Cyclopropanation of Alkenes:

This compound is a premier catalyst for the cyclopropanation of alkenes using diazo compounds.[8] The catalytic cycle, as depicted below, involves the formation of the rhodium-carbene intermediate, which then reacts with an alkene. Computational studies and kinetic isotope effects suggest that the cyclopropanation step is typically a concerted but asynchronous process.[4] The rate-determining step in many cyclopropanation reactions is the initial decomposition of the diazo compound to form the carbene intermediate.[7]

2. C-H Bond Insertion:

A significant application of this compound catalysis is the functionalization of C-H bonds. This reaction allows for the direct conversion of otherwise inert C-H bonds into new C-C, C-N, or C-O bonds. The mechanism also proceeds through a rhodium-carbene intermediate. In contrast to cyclopropanation, kinetic studies have shown that for C-H functionalization, the C-H insertion step itself is often the rate-determining step.[2] The reaction is believed to proceed through a concerted, three-centered transition state.[6]

Quantitative Data Summary

The efficiency and selectivity of this compound-catalyzed reactions are influenced by various factors, including catalyst loading, substrate electronics, and solvent. Below is a summary of representative quantitative data from the literature.

| Reaction Type | Substrate (Alkene) | Diazo Compound | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Cyclopropanation | Styrene | Ethyl diazoacetate | 0.01 | - | - | [9] |

| Cyclopropanation | Styrene | Methyl phenyldiazoacetate | 0.0025 | Quantitative | - | [10] |

| Cyclopropanation | Electron-deficient alkenes | Aryldiazoacetates | 0.2 | up to 78 | up to 98 | [11] |

| C-H Insertion | Cyclohexane | Aryldiazoacetate | 0.001 | 66-97 | 83-97 | [2] |

| N-H Insertion | Aniline | Aryldiazoester | 2 | 89 | - | [12] |

| Computational Data (DFT) | Value | Description | Reference |

| Pyridine Coordination Energy | |||

| to Rh₂(OAc)₄ | -12.7 kcal/mol | Strong coordination which may hinder diazo binding. | [2] |

| DCC Coordination Energy | |||

| to Rh₂(OAc)₄ | -9.3 kcal/mol | Weaker coordination compared to pyridine. | [2] |

| to Rh₂(OAc)₄(Carbene) | -1.9 kcal/mol | Weak coordination to the carbene intermediate. | [2] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of hydrated rhodium(III) chloride with acetic acid.[8][13][14]

Materials:

-

Hydrated rhodium(III) chloride (RhCl₃·xH₂O)

-

Glacial acetic acid

-

Methanol (optional)

Procedure:

-

A suspension of hydrated rhodium(III) chloride in glacial acetic acid (and optionally methanol) is refluxed for several hours.[8][13] The color of the solution will change to a deep emerald-green.

-

The bulk of the acetic acid is removed by evaporation, for instance, on a steam bath.[13]

-

The residue is heated at approximately 120 °C for about an hour to remove any remaining traces of acetic acid.[13]

-

The solid residue is then extracted with boiling acetone. The extraction is continued until the acetone extract is colorless.[13]

-

The acetone extract is filtered and concentrated to about one-third of its original volume.[13]

-

The concentrated solution is cooled (e.g., in a refrigerator) for several hours to induce crystallization.[13]

-

The resulting emerald-green crystals of this compound are collected, washed with cold acetone, and dried.[13]

General Procedure for this compound-Catalyzed Cyclopropanation

The following is a representative protocol for the cyclopropanation of an alkene with a diazo compound.[9]

Materials:

-

Alkene (e.g., Styrene)

-

Diazo compound (e.g., Ethyl diazoacetate)

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the this compound catalyst (e.g., 0.01 mol%).

-

Add the anhydrous solvent, followed by the alkene substrate.

-

The diazo compound, dissolved in a small amount of the anhydrous solvent, is then added dropwise or via a syringe pump to the stirred reaction mixture at a controlled temperature (e.g., room temperature). Slow addition is crucial to maintain a low concentration of the diazo compound, which helps to minimize the formation of carbene dimers.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

Logical Relationships and Workflows

The interplay between the catalyst, diazo compound, and substrate is crucial for the outcome of the reaction. The following diagram illustrates the logical workflow for a typical rhodium-catalyzed carbene transfer reaction.

Conclusion

This compound is a cornerstone catalyst in modern organic synthesis. Its ability to efficiently generate and transfer carbene species under mild conditions has enabled the development of a vast array of powerful synthetic methodologies. A thorough understanding of its catalytic mechanism, including the central role of the rhodium-carbene intermediate and the factors influencing its reactivity and selectivity, is paramount for researchers and drug development professionals seeking to leverage its full potential in the synthesis of novel and complex molecular architectures. The continuous exploration of this catalyst's capabilities, aided by both experimental and computational studies, promises to unlock even more innovative applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rh( i )- and Rh( ii )-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05813K [pubs.rsc.org]

- 4. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | 15956-28-2 [chemicalbook.com]

- 14. Rhodium(II)_acetate [chemeurope.com]

An In-depth Technical Guide to Rhodium(II) Acetate Dimer (CAS: 15956-28-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) acetate (B1210297) dimer, with the chemical formula Rh₂(OOCCH₃)₄, is a coordination complex that has emerged as a cornerstone catalyst in modern organic synthesis.[1] This emerald green, air-stable powder is renowned for its unique paddlewheel structure and its remarkable efficacy in mediating a wide array of chemical transformations.[2][3] Its versatility in promoting reactions such as cyclopropanation, C-H bond functionalization, and ylide formation makes it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and natural product synthesis.[2][4] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and mechanistic pathways associated with rhodium(II) acetate dimer.

Core Properties of this compound

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 15956-28-2 | [1] |

| Molecular Formula | C₈H₁₂O₈Rh₂ | [1] |

| Molecular Weight | 441.99 g/mol | [1] |

| Appearance | Emerald green to greenish-black crystalline powder | [1][4][5] |

| Melting Point | 205 °C | [1][4] |

| Density | 1.126 g/cm³ | [6][7] |

| Solubility | Soluble in water and methanol (B129727). Slightly soluble in ethanol. Soluble in many polar organic solvents like acetone (B3395972), acetonitrile, and DMSO. Insoluble in non-polar solvents. | [4][6][7][8][9] |

| Stability | Air-stable and generally not prone to deterioration, though it can be hygroscopic. Stable at temperatures below 240 °C, above which it decomposes. | [9] |

Table 2: Spectroscopic Data

| Technique | Data | References |

| UV-Vis Spectroscopy | In dichloromethane, an absorption feature is observed at 661 nm (ε = 222 M⁻¹cm⁻¹). This absorption is sensitive to axial ligation and will shift to higher energy in the presence of neutral ligands. A second, insensitive band appears around 450 nm. | [10] |

| Infrared (IR) Spectroscopy | The presence of acetate ligands is confirmed by characteristic carboxylate stretches. The spectra are available in databases such as those from Sigma-Aldrich. | [11] |

| NMR Spectroscopy | As a paramagnetic complex, this compound does not typically yield sharp, well-resolved NMR spectra, limiting the utility of this technique for routine characterization. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key catalytic reactions are provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

Materials:

-

Rhodium(III) hydroxide (B78521) hydrate (B1144303) (Rh(OH)₃·H₂O)

-

Glacial acetic acid

-

Acetone

-

Methanol

Procedure:

-

A suspension of 10.0 g of Rh(OH)₃·H₂O in 400 mL of glacial acetic acid is refluxed for 18 hours, during which the solid dissolves to form a deep emerald-green solution.[4]

-

The bulk of the acetic acid is removed by evaporation on a steam bath.[4]

-

Remaining traces of acetic acid are removed by heating the residue at 120 °C for 1 hour.[4]

-

The solid residue is then extracted with boiling acetone until the extract is no longer bluish-green.[4]

-

The acetone extract is filtered through a fritted glass filter and concentrated to approximately one-third of its original volume on a steam bath.[4]

-

The concentrated solution is placed in a freezer for 18 hours to induce crystallization.[4]

-

The resulting crystals are collected, washed with ice-cold acetone, and dried at 110 °C.[4]

Purification (Recrystallization):

-

Dissolve 5 g of the crude this compound in approximately 600 mL of boiling methanol and filter the hot solution.[4]

-

Concentrate the filtrate to 400 mL and cool to 0 °C overnight to yield dark green crystals of the methanol adduct.[4]

-

The methanol adduct is heated at 45 °C under vacuum for 2 hours to remove the coordinated methanol, affording the pure, emerald-green this compound.[4]

Catalytic Applications: Representative Protocols

1. One-Pot Synthesis of Pyrrole (B145914) Derivatives

This procedure demonstrates the use of this compound in a multi-component reaction.

Materials:

-

Alkyne

-

Tosyl azide (B81097) (TsN₃)

-

Alkenyl alkyl ether

-

Copper(I) thiophene-2-carboxylate (B1233283) (CuTC)

-

This compound (Rh₂(OAc)₄)

-

1,2-Dichloroethane (DCE)

-

Celite

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To an oven-dried test tube under a nitrogen atmosphere, add the alkyne (0.2 mmol), TsN₃ (1.0 eq.), alkenyl alkyl ether (3.0 eq.), CuTC (10.0 mol%), and Rh₂(OAc)₄ (1.0 mol%).

-

Add DCE to achieve a 0.2 M concentration of the alkyne.

-

Stir the reaction mixture at ambient temperature for 3 hours.

-

Heat the reaction mixture at 80 °C for 4–13 hours.

-

After cooling, filter the reaction mixture through a short path of Celite with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (ethyl acetate–hexane) to yield the desired pyrrole derivative.

2. Intramolecular Cyclopropanation

This protocol is an example of the synthesis of cyclopropane-fused γ-lactones.[12]

Materials:

-

Allylic cyanodiazoacetate substrate

-

Rhodium(II) espanoate (Rh₂(esp)₂) (or Rh₂(OAc)₄ as a more general catalyst)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the allylic cyanodiazoacetate substrate in the chosen solvent.

-

Add the rhodium(II) catalyst (typically 0.1-2 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

The product, a cyclopropane-fused γ-lactone, can be isolated and purified using standard techniques such as column chromatography.[12]

3. C-H Amination

This is a general procedure for intermolecular C-H amination.[13][14]

Materials:

-

Substrate with a C-H bond to be aminated

-

Nitrogen source (e.g., a sulfamate (B1201201) ester)

-

Rhodium(II) catalyst (Rh₂(esp)₂ is often highly effective, but Rh₂(OAc)₄ can be used)

-

Oxidant (e.g., PhI(OAc)₂)

-

Solvent (e.g., benzene, dichloromethane)

Procedure:

-

In a reaction vessel, combine the substrate, nitrogen source, and rhodium(II) catalyst in the appropriate solvent.

-

Add the oxidant, often portion-wise or via syringe pump, to control the reaction rate.

-

Stir the reaction at a suitable temperature (ranging from room temperature to reflux) until completion.

-

Upon completion, the reaction is quenched and worked up.

Signaling Pathways and Experimental Workflows

The catalytic utility of this compound is rooted in its ability to activate diazo compounds, leading to the formation of rhodium carbene intermediates. These intermediates are the key players in a variety of synthetic transformations. The following diagrams, rendered in Graphviz DOT language, illustrate these processes.

Caption: Catalytic cycle for C-H insertion reactions mediated by Rh₂(OAc)₄.

Caption: Simplified workflow for rhodium-catalyzed cyclopropanation.

Caption: General experimental workflow for a Rh₂(OAc)₄ catalyzed reaction.

References

- 1. Rhodium (II) Acetate, dimer, Rh 46.6% - ProChem, Inc. [prochemonline.com]

- 2. This compound 99.99 trace metals 15956-28-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 15956-28-2 [chemicalbook.com]

- 5. strem.com [strem.com]

- 6. Rhodium(II)_acetate [chemeurope.com]

- 7. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 8. This compound, dihydrate, ca 43% Rh | Fisher Scientific [fishersci.ca]

- 9. Page loading... [wap.guidechem.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. This compound | C8H12O8Rh2 | CID 122130469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and History of Dirhodium Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Dirhodium tetraacetate, a cornerstone of modern synthetic chemistry, has a rich and layered history, from its initial synthesis in the mid-20th century to its current status as a versatile and indispensable catalyst. This guide provides a comprehensive overview of its discovery, the elucidation of its unique structure, and the chronological development of its wide-ranging applications in organic synthesis.

Discovery and Initial Synthesis

The first synthesis of a dirhodium(II) carboxylate, specifically dirhodium tetraacetate, is credited to the Russian chemists I. I. Chernyaev and L. A. Nazarova in 1956. Their work, published in the Russian Journal of Inorganic Chemistry, marked the advent of a new class of bimetallic compounds. However, a more widely recognized and detailed synthetic procedure was later published in the esteemed collection Inorganic Syntheses in 1972 by Rempel, Legzdins, Smith, and Wilkinson. This later publication provided a robust and reproducible method that became a standard in the field.

Experimental Protocol: The "Inorganic Syntheses" Method

The procedure described by Rempel and coworkers involves the reaction of hydrated rhodium(III) chloride with a mixture of glacial acetic acid and ethanol (B145695). The rhodium(III) salt is reduced in situ to rhodium(II), which then coordinates with the acetate (B1210297) ligands.

Reaction:

2 RhCl₃·3H₂O + 6 CH₃COOH + 2 C₂H₅OH → Rh₂(O₂CCH₃)₄ + 2 CH₃CHO + 6 HCl + 6 H₂O

Procedure:

A mixture of hydrated rhodium(III) chloride, glacial acetic acid, and absolute ethanol is refluxed. During the reflux, the color of the solution changes from the initial deep red of the rhodium(III) salt to a deep green, indicating the formation of the dirhodium(II) species. The solvent is then removed, and the crude product is purified by recrystallization.

Elucidation of a Unique Structure

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of dirhodium tetraacetate is crucial for its application in research and development. The following tables summarize key quantitative data.

Table 1: Physical and Structural Properties of Dirhodium Tetraacetate

| Property | Value |

| Molecular Formula | C₈H₁₂O₈Rh₂ |

| Molecular Weight | 441.99 g/mol |

| Appearance | Dark green crystalline solid |

| Melting Point | Decomposes above 200 °C |

| Rh-Rh Bond Length | ~2.38 Å |

| Rh-O Bond Length | ~2.04 Å |

| Magnetic Susceptibility | Diamagnetic |

| Solubility (Water) | Slightly soluble |

| Solubility (Organic Solvents) | Soluble in methanol, acetonitrile, dichloromethane |

Table 2: Spectroscopic Data for Dirhodium Tetraacetate

| Spectroscopic Technique | Key Features and Wavenumbers/Shifts (cm⁻¹ or ppm) |

| Infrared (IR) Spectroscopy | ν(C=O): ~1580 cm⁻¹ (asymmetric stretch) ν(C=O): ~1410 cm⁻¹ (symmetric stretch) |

| UV-Vis Spectroscopy | λ_max: ~590 nm (in CH₂Cl₂) λ_max: ~450 nm (in CH₂Cl₂) |

| ¹H NMR Spectroscopy (in CDCl₃) | δ: ~1.8 ppm (singlet, methyl protons) |

| ¹³C NMR Spectroscopy (in CDCl₃) | δ: ~180 ppm (carboxylate carbon) δ: ~22 ppm (methyl carbon) |

The Dawn of Catalysis: A Historical Timeline

The catalytic prowess of dirhodium tetraacetate was first unveiled in the 1970s by the research group of Philippe Teyssié. This discovery opened the floodgates for its extensive use in a myriad of organic transformations. The timeline below highlights the key milestones in the development of its catalytic applications.

The Catalytic Cycle of Cyclopropanation

The cyclopropanation of alkenes with diazo compounds is one of the most well-known applications of dirhodium tetraacetate. The generally accepted catalytic cycle involves the formation of a rhodium carbene intermediate.

Conclusion

From its serendipitous discovery to its current status as a workhorse catalyst, the journey of dirhodium tetraacetate is a testament to the continuous evolution of chemical synthesis. Its unique structure and reactivity have not only enabled the efficient construction of complex molecules but have also spurred the development of new catalytic methodologies. For researchers and professionals in drug development and materials science, a deep understanding of the history and fundamental principles of this remarkable compound remains as crucial as ever for future innovation.

A Technical Guide to the Spectroscopic Characterization of Rhodium(II) Acetate Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rhodium(II) acetate (B1210297) dimer, Rh₂(O₂CCH₃)₄, is a cornerstone bimetallic compound renowned for its unique paddlewheel structure and significant applications in catalysis and medicinal chemistry.[1][2][3] Its efficacy in these fields is intrinsically linked to its distinct electronic and molecular structure. A thorough characterization using a suite of spectroscopic techniques is therefore essential for understanding its reactivity, developing new applications, and ensuring quality control. This technical guide provides an in-depth overview of the primary spectroscopic methods used to characterize Rhodium(II) acetate dimer, complete with quantitative data, detailed experimental protocols, and logical workflows for a comprehensive analysis.

Core Molecular Structure

X-ray crystallography provides the definitive structure of this compound. The molecule consists of two rhodium atoms bridged by four acetate ligands, forming a "paddlewheel" conformation.[4] Each rhodium atom adopts an octahedral geometry, coordinated to four oxygen atoms from the acetate groups, the other rhodium atom, and typically a labile axial ligand (like water or other solvents).[1][4] The direct Rh-Rh bond is a defining feature of this complex.[5]

Table 1: Key Structural Parameters from X-ray Crystallography

| Parameter | Value | Reference |

| Rh-Rh Bond Length | 2.39 Å | [1][4] |

| Coordination Geometry | Octahedral (per Rh atom) | [1] |

| Crystal Structure | Monoclinic | [1] |

Spectroscopic Techniques and Data Interpretation

A multi-technique spectroscopic approach is necessary for a full electronic and structural elucidation of the dimer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For Rh₂(OAc)₄, the spectra are characterized by a prominent band in the visible region, which is sensitive to the axial ligands. This band is attributed to the π(Rh₂) → σ(Rh₂) electronic transition.[5] The energy of this transition, and thus the color of the solution, changes based on the ligand's position in the spectrochemical series.[6]

Table 2: UV-Vis Absorption Data for Rh₂(OAc)₄ and its Adducts

| Solvent / Ligand (L) in Rh₂(OAc)₄L₂ | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Dichloromethane | 661 | 222 | [6] |

| Aqueous Solution | 584 | Not specified | [5] |

| Ethanol | Shifts with axial ligand exchange | Not specified | [6] |

| Acetonitrile | Shifts with axial ligand exchange | Not specified | [6] |

| PPh₃ | Shifts with axial ligand exchange | Not specified | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. While ¹H and ¹³C NMR are useful for confirming the acetate ligands and studying their exchange, ¹⁰³Rh NMR is the most direct probe of the metal center. However, ¹⁰³Rh NMR is challenging due to the nucleus's low gyromagnetic ratio and often long relaxation times.[7] Advanced techniques, such as H(C)Rh triple resonance experiments, have been developed to overcome these limitations and successfully measure ¹⁰³Rh chemical shifts in paddlewheel complexes.[7]

Table 3: NMR Data for Rhodium(II) Complexes

| Technique | Nucleus | Key Findings | Reference |

| Triple Resonance | ¹⁰³Rh | Enables detection of previously inaccessible ¹⁰³Rh chemical shifts in dirhodium paddlewheel complexes. | [7] |

| ¹⁹F NMR | ¹⁹F | Used to study the binding and ligand exchange of trifluoroacetate (B77799) (tfa) analogues of Rh₂(OAc)₄ with proteins. | [3] |

| ¹H NMR | ¹H | Confirms the presence of acetate ligands and can be used to study interactions with other molecules. | [8][9] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination mode of the carboxylate ligands. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO⁻ group (Δν = ν_asym - ν_sym) is indicative of the bridging bidentate coordination mode characteristic of the paddlewheel structure. An ATR-IR spectrum for this compound is available in spectral databases.[10]

Table 4: Characteristic Infrared Vibration Data

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

| Asymmetric COO⁻ Stretch (ν_asym) | ~1580 - 1610 | Confirms carboxylate coordination. |

| Symmetric COO⁻ Stretch (ν_sym) | ~1400 - 1450 | Confirms carboxylate coordination. |

| Δν (ν_asym - ν_sym) | > 144 (typically ~150-200) | Indicates a bridging bidentate coordination mode. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dimer and to study its interactions with biomolecules, such as proteins and amino acids.[11] It can provide evidence for the formation of adducts or the breakdown of the dimeric structure upon reaction.[3][11]

Experimental Protocols

Protocol for UV-Vis Spectroscopic Analysis

-

Preparation of Stock Solution: Accurately weigh a small amount (e.g., 2.0 mg) of Rh₂(OAc)₄ and dissolve it in a known volume (e.g., 1.0 mL) of the desired solvent (e.g., dichloromethane, ethanol, or water) in a volumetric flask to create a stock solution.[6]

-

Sample Preparation: Prepare a series of dilutions from the stock solution to generate samples of known concentrations for quantitative analysis (Beer's Law plot) or use a suitable concentration for qualitative scans.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[11] Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path and acquire a baseline spectrum.[12][13]

-

Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the sample beam path, close the lid, and acquire the absorption spectrum.[12]

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If performing quantitative analysis, record the absorbance at λ_max for each standard and plot absorbance vs. concentration.[13]

Protocol for NMR Spectroscopy (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of the Rh₂(OAc)₄ complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The choice of solvent is critical, as it can act as an axial ligand and influence the chemical shifts.

-

Instrument Setup: Use a high-field NMR spectrometer. For standard ¹H or ¹³C spectra, standard acquisition parameters can be used.

-

Advanced ¹⁰³Rh Detection (Triple Resonance):

-

This is a specialized experiment requiring a spectrometer equipped with a triple-resonance probe.

-

The experiment is set up to transfer magnetization from protons to ¹³C and subsequently from ¹³C to the ¹⁰³Rh nucleus.[7]

-

Parameters must be optimized for the specific J-couplings (J_CH, J_CRh) within the molecule.[7]

-

Acquisition times may be longer, but the technique provides a significant sensitivity enhancement, making ¹⁰³Rh detection feasible.[7]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of Rh₂(OAc)₄ suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution or by slow cooling.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen is often used to minimize thermal motion and radiation damage. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the heavy rhodium atoms. Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, and angles with high precision.[9]

Visualizing the Characterization Process

Integrated Experimental Workflow

The following diagram illustrates the typical workflow for a comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Structure-Spectra Correlation Map

This diagram shows the relationship between each spectroscopic technique and the specific molecular information it provides.

Caption: Correlation between spectroscopic techniques and molecular properties.

References

- 1. Rhodium(II)_acetate [chemeurope.com]

- 2. This compound | 15956-28-2 [chemicalbook.com]

- 3. Reactivity of a fluorine-containing dirhodium tetracarboxylate compound with proteins - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00082B [pubs.rsc.org]

- 4. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cross-Linked Crystals of Dirhodium Tetraacetate/RNase A Adduct Can Be Used as Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C8H12O8Rh2 | CID 122130469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. edu.rsc.org [edu.rsc.org]

The Lewis Acidity of Rhodium(II) Acetate Dimer: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rhodium(II) acetate (B1210297) dimer, [Rh₂(OAc)₄], is a cornerstone catalyst in modern organic synthesis, renowned for its efficacy in facilitating a wide array of transformations crucial to pharmaceutical and fine chemical production. The catalytic activity of this paddlewheel complex is intrinsically linked to the Lewis acidity of its axial coordination sites. This technical guide provides an in-depth exploration of the Lewis acidity of rhodium(II) acetate dimer, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document summarizes the qualitative and quantitative understanding of its Lewis acidic character, details experimental protocols for its determination, and visualizes key concepts and workflows.

Introduction: The Pivotal Role of Lewis Acidity in Rhodium(II) Catalysis

This compound is a highly effective catalyst for a variety of organic transformations, most notably those involving the transfer of carbene and nitrene species.[1][2] Its utility in reactions such as cyclopropanation, C-H insertion, and ylide formation has positioned it as an invaluable tool in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[3] The reactivity of the rhodium(II) core is modulated by the electronic nature of its bridging acetate ligands and, critically, by the availability and electrophilicity of its two axial coordination sites. These vacant or weakly coordinated axial sites are the locus of Lewis acidity, allowing the complex to interact with and activate substrates.

The structure of this compound features a Rh-Rh single bond with four bridging acetate ligands, creating a paddlewheel conformation.[4] The axial positions are typically occupied by labile solvent molecules, which are readily displaced by Lewis basic substrates during the catalytic cycle. The strength of this Lewis acid-base interaction is a key determinant of catalyst efficiency and selectivity.

Quantifying Lewis Acidity: The Gutmann-Beckett Method

A robust and widely accepted experimental technique for quantifying the Lewis acidity of a molecular species is the Gutmann-Beckett method.[5][6] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the extent of Lewis acid-base interaction.

The oxygen atom of Et₃PO is a strong Lewis base that coordinates to a Lewis acidic center. This coordination leads to a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift (δ) of its ³¹P NMR signal.[5] The magnitude of this chemical shift change is directly proportional to the strength of the Lewis acid.

The Lewis acidity is quantified by the Acceptor Number (AN), which is calculated using the following formula:[6]

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where:

-

δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.

-

41.0 ppm is the reference chemical shift of Et₃PO in a non-coordinating, weakly Lewis acidic solvent such as hexane (B92381) or dichloromethane.[6]

A higher Acceptor Number corresponds to a greater Lewis acidity.

Quantitative Lewis Acidity Data

The following table presents a selection of Gutmann-Beckett Acceptor Numbers for various Lewis acids to provide a frame of reference.

| Lewis Acid | Solvent | Acceptor Number (AN) |

| Hexane | - | 0 |

| Dichloromethane | - | 20.4 |

| Acetic Acid | - | 52.9 |

| Trifluoroacetic Acid | - | 105.3 |

| Boron Trifluoride (BF₃) | Dichloromethane | 89 |

| Boron Trichloride (BCl₃) | Dichloromethane | 106 |

| Boron Tribromide (BBr₃) | Dichloromethane | 110 |

| Antimony Pentachloride (SbCl₅) | 1,2-Dichloroethane | 100 |

Data compiled from various sources.[6][7]

The determination of the precise Acceptor Number for this compound would be a valuable contribution to the field, enabling a more quantitative understanding of its catalytic behavior.

Experimental Protocol: Determination of the Gutmann-Beckett Acceptor Number for this compound

The following is a detailed experimental protocol for the determination of the Gutmann-Beckett Acceptor Number of this compound. This protocol is a synthesis of established procedures for measuring the Lewis acidity of metal complexes.

Materials and Instrumentation

-